Estriol-2,4,16,17-d4 chemical properties and stability
Estriol-2,4,16,17-d4 chemical properties and stability
An In-Depth Technical Guide to Estriol-2,4,16,17-d4: Chemical Properties and Stability for Researchers
Introduction
Estriol-2,4,16,17-d4 (Estriol-d4) is a deuterated analog of Estriol, a significant human estrogen metabolite.[1][2] In the realm of analytical chemistry, particularly in biomedical and pharmaceutical research, isotopically labeled standards are indispensable tools. Estriol-d4 serves as a high-fidelity internal standard for the precise quantification of endogenous Estriol in various biological matrices using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
The near-identical physicochemical properties of Estriol-d4 to its unlabeled counterpart ensure it behaves similarly during sample extraction, chromatographic separation, and ionization.[5] This co-elution, distinguished only by the mass difference from the deuterium labels, allows for the accurate correction of matrix effects and variations in analytical processing, thereby enhancing the accuracy, precision, and reproducibility of quantitative results.[5] This guide provides a comprehensive overview of the core chemical properties, stability, handling, and application of Estriol-2,4,16,17-d4, offering field-proven insights for its effective use in a research setting.
Core Chemical Properties
The utility of Estriol-d4 as an internal standard is fundamentally rooted in its well-defined chemical and physical characteristics. Understanding these properties is the first step to its correct application.
Structural Identity and Physical Characteristics
Estriol-d4 is structurally identical to native Estriol, with the exception of four hydrogen atoms being replaced by their stable isotope, deuterium, at the 2, 4, 16, and 17 positions of the steroid core.[6] This substitution results in a predictable mass shift without significantly altering the molecule's chemical reactivity or polarity.
The key quantitative properties of Estriol-2,4,16,17-d4 are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₂₀D₄O₃ | [6] |
| Molecular Weight | 292.41 g/mol | [6] |
| Labeled CAS Number | 2111805-38-8 | [6] |
| Unlabeled CAS Number | 50-27-1 | [2][6] |
| Appearance | Crystalline Solid | [7] |
| Isotopic Purity | Typically ≥98% (deuterated forms) | [6] |
Solubility Profile
The solubility of Estriol-d4 dictates the choice of solvents for preparing stock and working solutions. Like its unlabeled analog, Estriol-d4 is a lipophilic molecule with limited aqueous solubility.
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Organic Solvents : It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[7]
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Aqueous Solutions : The compound is sparingly soluble in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute it with the desired aqueous buffer.[7] It is crucial to note that aqueous solutions of estriol are not recommended for storage for more than one day due to potential stability issues and precipitation.[7]
The choice of solvent is critical. For LC-MS applications, using a solvent that is compatible with the mobile phase (e.g., methanol or acetonitrile) is essential to ensure good peak shape and prevent precipitation in the analytical system.
Stability, Storage, and Degradation
Maintaining the chemical and isotopic integrity of Estriol-d4 is paramount for its function as a reliable quantitative standard. Improper storage or handling can lead to degradation or hydrogen-deuterium (H-D) exchange, compromising experimental results.
Optimal Storage Conditions
To ensure long-term stability, Estriol-d4 should be stored under the following conditions:
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Temperature : Store as a solid in a freezer at -20°C .[6] This low temperature minimizes the rate of potential degradation reactions.
-
Light : Protect from light.[6] Steroid hormones can be susceptible to photodegradation, and exposure to UV or visible light can cleave chemical bonds and alter the molecular structure.[8]
-
Atmosphere : For maximum stability and to prevent H-D exchange, store under a dry, inert atmosphere (e.g., argon or nitrogen).[5] This minimizes exposure to moisture and oxygen, which can participate in degradation pathways.
Under these conditions, the solid form of the compound is expected to be stable for at least two to four years.[7][9] However, it is best practice to re-verify the purity and concentration of prepared stock solutions if they have been stored for extended periods.
Degradation Pathways
Forced degradation studies on estriol reveal its vulnerabilities. Significant degradation occurs under:
Conversely, estriol shows relative stability in acidic and alkaline conditions.[8] The primary environmental degradation mechanisms are aerobic and anaerobic biodegradation, which are less of a concern in a controlled laboratory setting but highlight the molecule's susceptibility to certain chemical environments.[10]
Experimental Protocols: Handling and Solution Preparation
Accurate and reproducible quantification begins with the proper handling and preparation of the internal standard.
Safety and Handling Precautions
Estriol is a hormonally active compound and is suspected of being a carcinogen.[6] Therefore, all handling of Estriol-d4 should be performed with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, preferably within a fume hood or ventilated enclosure to prevent inhalation, ingestion, or dermal contact.[7]
Protocol for Preparation of Stock and Working Solutions
This protocol outlines a self-validating workflow for preparing accurate solutions.
Step 1: Equilibration
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Before opening, allow the vial of solid Estriol-d4 to equilibrate to room temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid, which would introduce errors in weighing and could promote H-D exchange.
Step 2: Gravimetric Preparation of Stock Solution (e.g., 1 mg/mL)
-
Weigh an appropriate amount of the solid using a calibrated analytical balance.
-
Quantitatively transfer the weighed solid to a Class A volumetric flask.
-
Add a small amount of the chosen organic solvent (e.g., methanol, acetonitrile, or DMSO) to dissolve the solid completely. Ensure full dissolution by vortexing or sonicating.
-
Once dissolved, fill the flask to the calibration mark with the same solvent.
-
Cap the flask and invert it 15-20 times to ensure homogeneity. This is your Primary Stock Solution .
Step 3: Preparation of Working Solutions
-
Prepare intermediate and final working solutions by performing serial dilutions of the Primary Stock Solution using Class A volumetric pipettes and flasks.
-
The solvent for the final working solution should be compatible with the initial mobile phase of your analytical method to ensure chromatographic integrity.
Step 4: Storage of Solutions
-
Store all solutions in amber glass vials at -20°C or lower to protect from light and thermal degradation.
-
Ensure vials are tightly sealed to prevent solvent evaporation, which would alter the concentration over time.
Caption: Typical workflow for Estriol quantification using Estriol-d4.
Causality in the Workflow:
-
Spiking Early (Step 2): The IS is added before any extraction steps to account for analyte loss throughout the entire sample preparation process. This is the cornerstone of its effectiveness.
-
Extraction (Step 3): Methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are used to isolate the steroids from complex biological matrices and remove interfering substances like proteins and salts. [3][4]* LC-MS/MS Analysis (Step 5): The chromatographic separation resolves Estriol from other isomers and matrix components, while the mass spectrometer detects and quantifies both the native analyte and the deuterated IS based on their unique mass-to-charge ratios.
Conclusion
Estriol-2,4,16,17-d4 is a critical tool for researchers requiring accurate and precise quantification of estriol. Its utility is maximized when its chemical properties are understood and its stability is preserved through rigorous storage and handling protocols. By serving as a stable, reliable internal standard, Estriol-d4 enables the generation of high-quality, trustworthy data in drug development, clinical research, and environmental analysis. Adherence to the principles and protocols outlined in this guide will ensure its optimal performance as a gold-standard reagent in quantitative mass spectrometry.
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